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Compound of Interest

Compound Name: 7-Ethoxy-4-methylcoumarin

Cat. No.: B191235

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic properties of 7-ethoxy-
4-methylcoumarin, a fluorescent compound with significant biological activity. This document
details the instrumental analysis of this molecule, including UV-Visible and fluorescence
spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).
Furthermore, it elucidates its role as a dopamine D2 receptor agonist and the subsequent
signaling cascade. Detailed experimental protocols are provided, and key data is summarized
in a tabular format for clarity and ease of comparison.

Spectroscopic Data

The spectroscopic data for 7-ethoxy-4-methylcoumarin provides a detailed fingerprint for its
identification and characterization.

UV-Visible and Fluorescence Spectroscopy

The electronic absorption and emission properties of 7-ethoxy-4-methylcoumarin are critical
for its application as a fluorescent probe. While specific experimental data for the fluorescence
of 7-ethoxy-4-methylcoumarin is not readily available in the literature, data from closely
related analogs such as 7-hydroxy-4-methylcoumarin and 7-methoxy-4-methylcoumarin allows
for a reasoned estimation. 7-hydroxy-4-methylcoumarin exhibits an excitation maximum around
360 nm and an emission maximum at approximately 448 nm.[1] The absorption maximum for
7-hydroxy-4-methylcoumarin is reported to be around 321-322 nm in methanol.[2] For 7-
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methoxycoumarin-4-acetic acid, an excitation wavelength of 322 nm and an emission

wavelength of 381 nm have been reported. Based on these related structures, the

spectroscopic characteristics of 7-ethoxy-4-methylcoumarin are summarized below.

Parameter Value Solvent
UV-Visible Absorption

] ~322 nm Methanol
Maximum (Amax)
Fluorescence Excitation )

] ~330-360 nm (Estimated) Methanol
Maximum (Aex)
Fluorescence Emission .

~380-450 nm (Estimated) Methanol

Maximum (Aem)

Note: Fluorescence data are estimations based on structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure of 7-ethoxy-4-

methylcoumarin.

'H NMR (Proton NMR): The *H NMR spectrum provides information on the chemical

environment of the hydrogen atoms in the molecule.

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
1.45 t 3H -O-CH2-CHs
2.40 S 3H 4-CHs
4.12 q 2H -O-CH2-CHs
6.15 s 1H H-3
6.80 d 1H H-6
6.89 dd 1H H-8
7.50 d 1H H-5
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13C NMR (Carbon-13 NMR): The 3C NMR spectrum provides information on the carbon
skeleton of the molecule.

Chemical Shift (8) ppm Carbon Assignment
18.2 4-CHs

64.1 -O-CH2-CHs
101.5 C-8

1124 C-6

113.0 C-3

113.6 C-4a

125.7 C-5

152.5 C-4

155.2 C-8a

161.2 c-7

162.5 C-2 (C=0)

Mass Spectrometry (MS)

Mass spectrometry provides information on the mass-to-charge ratio of the molecule and its
fragments, confirming its molecular weight and elemental composition.

Parameter Value

Molecular Formula C12H1203

Molecular Weight 204.22 g/mol
Monoisotopic Mass 204.078644 u

Major Fragment lons (m/z) 176, 148, 147, 119, 91
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Biological Activity: Dopamine D2 Receptor Agonism

Recent studies have identified 7-ethoxy-4-methylcoumarin as a novel dopamine D2 receptor
(DRD2) agonist. This activity is significant as it suggests potential therapeutic applications in
neurological disorders such as Parkinson's disease. Agonism at the D2 receptor by 7-ethoxy-
4-methylcoumarin has been shown to increase the expression of phosphorylated cAMP
response element-binding protein (p-CREB) and brain-derived neurotrophic factor (BDNF).

Signaling Pathway

The activation of the dopamine D2 receptor by 7-ethoxy-4-methylcoumarin initiates a
signaling cascade that ultimately leads to changes in gene expression promoting neuronal
survival and function. A simplified representation of this pathway is depicted below.
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Caption: Dopamine D2 Receptor Signaling Pathway Activated by 7-Ethoxy-4-

methylcoumarin.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of 7-ethoxy-4-

methylcoumarin.

UV-Visible Spectroscopy

Solution Preparation: Prepare a stock solution of 7-ethoxy-4-methylcoumarin in
spectroscopic grade methanol at a concentration of 1 mg/mL. From this stock, prepare a
working solution with a concentration of 10 pg/mL in the same solvent.

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Blanking: Fill a quartz cuvette with spectroscopic grade methanol to be used as a blank
reference.

Measurement: Record the absorbance spectrum of the working solution from 200 to 400 nm.

Analysis: Determine the wavelength of maximum absorbance (Amax).

Fluorescence Spectroscopy

Solution Preparation: Prepare a dilute solution of 7-ethoxy-4-methylcoumarin in
spectroscopic grade methanol (concentration should result in an absorbance of <0.1 at the
excitation wavelength to avoid inner filter effects).

Instrumentation: Use a calibrated spectrofluorometer.

Excitation Spectrum: Set the emission monochromator to the estimated emission maximum
(~420 nm) and scan the excitation monochromator over a range of 300-400 nm to determine
the excitation maximum (Aex).

Emission Spectrum: Set the excitation monochromator to the determined Aex and scan the
emission monochromator from the excitation wavelength to 600 nm to determine the
emission maximum (Aem).
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NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 7-ethoxy-4-methylcoumarin in
about 0.7 mL of deuterated chloroform (CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0
ppm).

 Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

e 'H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
obtain a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A larger number of scans will be
required compared to *H NMR due to the lower natural abundance of 13C.

Mass Spectrometry

o Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile
compound like 7-ethoxy-4-methylcoumarin, gas chromatography-mass spectrometry (GC-
MS) with electron ionization (El) is a suitable method.

 |onization: Use a standard electron ionization energy of 70 eV.
e Mass Analysis: Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

This guide provides a comprehensive overview of the spectroscopic and biological
characteristics of 7-ethoxy-4-methylcoumarin, serving as a valuable resource for researchers
in the fields of chemistry, biology, and pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b191235#7-ethoxy-4-methylcoumarin-spectroscopic-
data-and-analysis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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